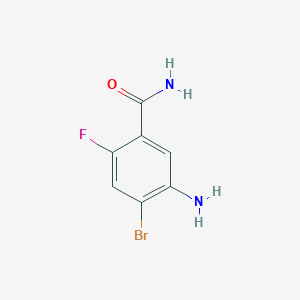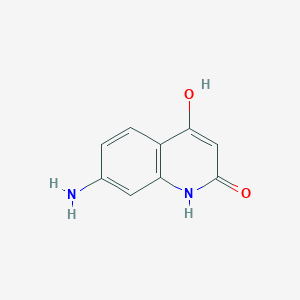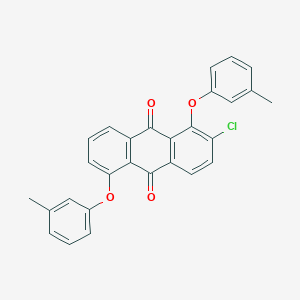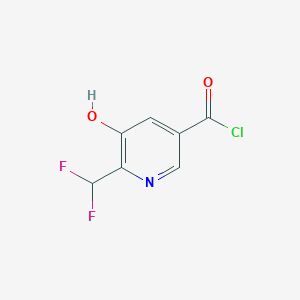![molecular formula C13H8N2O2S2 B13137652 4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid is a compound that belongs to the bithiazole family, characterized by the presence of two thiazole rings. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid typically involves the formation of the bithiazole core followed by the introduction of the phenyl and carboxylic acid groups. One common method is the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .
化学反応の分析
Types of Reactions: 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The bithiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or alkylating agents are used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for electrophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
作用機序
The mechanism of action of 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid involves its interaction with specific molecular targets. For instance, it can act as a catalytic inhibitor of human DNA topoisomerase IIα, a crucial enzyme involved in DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and reduce cell proliferation, making it a potential candidate for cancer therapy .
類似化合物との比較
- 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole
- 2,2’-Dichloro-4,4’-bithiazole
- 5,5’-Dibromo-2,2’-dimethyl-4,4’-bithiazole
Comparison: 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other bithiazole derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C13H8N2O2S2 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
4-phenyl-2-(1,3-thiazol-4-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2S2/c16-13(17)11-10(8-4-2-1-3-5-8)15-12(19-11)9-6-18-7-14-9/h1-7H,(H,16,17) |
InChIキー |
QHAMOJIEEATAHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CSC=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


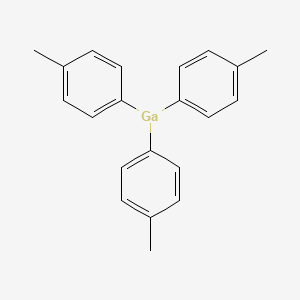
![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
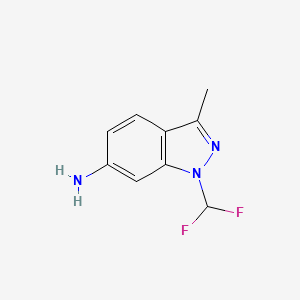
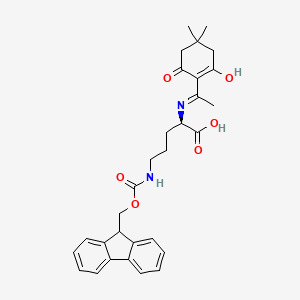


![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
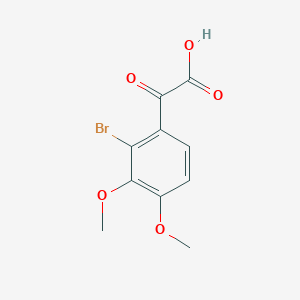
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)

